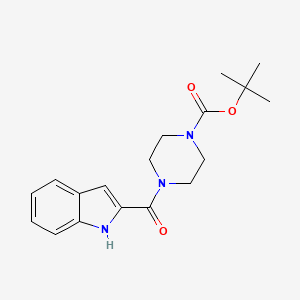

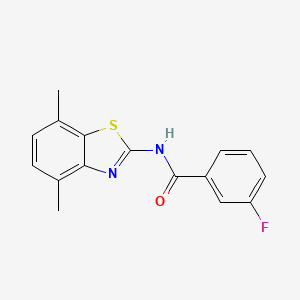

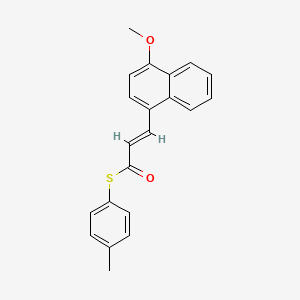

Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate

概要

説明

“Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate” is a chemical compound . It is a derivative of N-Boc piperazine . The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . Two derivatives of N-Boc piperazine, an ester derivative, i.e., “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and a hydrazide derivative “tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” were also synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . For example, the molecule of “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of “tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” involved several steps including Vilsmeier formylation, reduction with NaBH4, protection of the alcoholic hydroxy group, and Horner–Wadsworth–Emmons olefination .科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Characterization : Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic methods like FT-IR, NMR, and LCMS. The crystal structure of these compounds has been determined using X-ray diffraction analysis, revealing diverse molecular shapes and intermolecular interactions (Kulkarni et al., 2016).

Molecular Structure Analysis : Investigations into the molecular structure of different tert-butyl piperazine-1-carboxylate derivatives have shown typical bond lengths and angles. This knowledge is crucial for understanding the reactivity and potential applications of these compounds (Mamat et al., 2012).

Biological and Pharmaceutical Applications

Antibacterial and Antifungal Activities : Studies have shown that this compound derivatives exhibit moderate antibacterial and antifungal activities against several microorganisms. This opens potential avenues for their use in developing new antimicrobial agents (Kulkarni et al., 2016).

Potential in Osteoclast-Related Diseases : A particular derivative, Tert-butyl 4-(3-[1H-indole-2-carbonyl]benzoyl)piperazine-1-carboxylate (OA10), has been found to inhibit osteoclast formation and bone resorption, suggesting its potential as a therapeutic drug for osteoclast-related osteolytic diseases (Jiang et al., 2014).

Neuropharmacological Properties : Some indolebutylamine derivatives, which include this compound, have been identified as highly selective and potent 5-HT(1A) agonists. These compounds show promise as potential pharmacological tools in the study of mood disorders (Heinrich et al., 2004).

Industrial and Chemical Applications

Corrosion Inhibition : Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has shown its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. Its ability to form a protective layer on metal surfaces indicates its potential use in industrial applications (Praveen et al., 2021).

Catalysis in Acylation Chemistry : Compounds containing this compound have been used effectively as catalysts in acylation chemistry. This application highlights their potential use in synthetic organic chemistry (Mennenga et al., 2015).

将来の方向性

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are promising future directions .

作用機序

Target of Action

Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a synthetic compound that has been found to be a potential precursor to biologically active natural products Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Mode of Action

It is known that indole derivatives interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their wide spectrum of biological activities

Result of Action

Indole derivatives are known to have various biological effects, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities

生化学分析

Biochemical Properties

Indole derivatives, which this compound is a part of, have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities

Cellular Effects

Indole derivatives have been shown to have a significant impact on cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives, which this compound is a part of, show various biologically vital properties

特性

IUPAC Name |

tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)15-12-13-6-4-5-7-14(13)19-15/h4-7,12,19H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBPNZGKNDGZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B3014760.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)

![(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one](/img/structure/B3014770.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)